Chloro(tricyclohexylphosphine)gold(I)

Gold Catalysis Alkyne Hydration Ligand Effects

Gold(I) catalyst ligand effects are not interchangeable-substituting PCy₃ for PPh₃ alters turnover frequency and regioselectivity. Chloro(tricyclohexylphosphine)gold(I) (AuCl(PCy₃)) delivers documented performance advantages: - **86% conversion** in alkyne hydration at 0.25 mol% loading (34 ppt higher vs. AuCl(PPh₃)) - **Complete endo-selectivity** in 1,4-diynol cycloisomerization cascades - **Well-characterized reference material**: ³¹P NMR (54.5 ppm, CDCl₃), ν(Au-Cl) IR (332, 324 cm⁻¹) Direct replacement without ligand re-optimization risks incomplete reactions. Procure the validated PCy₃ analog.

Molecular Formula C18H32AuClP+
Molecular Weight 511.8 g/mol
CAS No. 49763-41-9
Cat. No. B12093070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(tricyclohexylphosphine)gold(I)
CAS49763-41-9
Molecular FormulaC18H32AuClP+
Molecular Weight511.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+]
InChIInChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1
InChIKeyGBVLHJDNKYKWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AuCl(PCy₃) Catalyst Overview


Chloro(tricyclohexylphosphine)gold(I), commonly abbreviated as AuCl(PCy₃) or (Cy₃P)AuCl, is a two-coordinate, linear gold(I) complex comprising a chloride ligand and an electron-rich, sterically bulky tricyclohexylphosphine ligand. This compound serves as a widely used precatalyst in homogeneous gold(I) catalysis, where activation via halide abstraction generates a highly electrophilic cationic gold(I) species capable of activating carbon–carbon π‑bonds toward nucleophilic attack [1]. Its robust yet tunable reactivity profile makes it a benchmark member of the broader phosphine‑gold(I) chloride catalyst family, with particular utility in alkyne hydration, cycloisomerization, and tandem C–C/C–X bond‑forming reactions [2][3].

1
Workflow: Alkyne hydration, cycloisomerization, tandem C–C/C–X bond formation via gold(I) π-acid catalysis.
2
Selection: Ligand-specific precatalyst; PCy₃ steric/electronic profile controls electrophilicity and substrate sphere.
3
Use Context: Requires in situ halide abstraction (e.g., AgOTf) to generate active cationic Au(I) species.

Why AuCl(PCy₃) Cannot Be Substituted


Phosphine‑gold(I) chloride complexes are not functionally interchangeable. The steric and electronic properties of the phosphine ligand dictate both the electrophilicity of the catalytically active cationic gold(I) center and the microenvironment of the substrate coordination sphere [1]. Replacing the bulky, electron‑donating tricyclohexylphosphine ligand with a smaller or less electron‑rich phosphine (e.g., triphenylphosphine) alters the catalyst's turnover frequency, stability at low loadings, and even the regiochemical outcome of alkyne functionalizations [2]. Consequently, procurement specifications for gold(I) catalysts must be ligand‑specific; substitution based solely on the gold(I) oxidation state or halide counterion risks unpredictable reaction yields, incomplete conversions, and altered product distributions [3].

Target
AuCl(PCy₃): bulky, electron-rich tricyclohexylphosphine ligand
Generic Sub.
AuCl(PPh₃) or smaller phosphines: lower steric bulk and electron donation
Risk
Turnover frequency may drop; regioselectivity may shift; stability at low loading may decrease. Ligand identity cannot be extrapolated from gold(I) oxidation state alone.

AuCl(PCy₃) Performance Evidence


Superior Alkyne Hydration Conversion

In a direct head‑to‑head comparison of alkyne hydration activity, Chloro(tricyclohexylphosphine)gold(I) (AuCl(PCy₃)) demonstrated markedly higher conversion at reduced catalyst loading compared to its triphenylphosphine analogue AuCl(PPh₃). At 0.25 mol% catalyst loading, AuCl(PCy₃) achieved 86% conversion of dec‑1‑yne to the corresponding ketone, whereas AuCl(PPh₃) yielded only 52% conversion under identical reaction conditions [1]. This performance differential widens further at 0.05 mol% loading (10% vs. 3% conversion), underscoring the practical advantage of the PCy₃ ligand for applications requiring low catalyst inventories [1].

Alkyne hydration conversion
Head-to-head
86% vs 52% at 0.25 mol% (PCy₃ vs PPh₃); 10% vs 3% at 0.05 mol%
Reported conversion advantage with PCy₃ ligand at reduced loading
Dec-1-yne hydration, MeOH/H₂O, 80 °C, AgOTf activation
Gold Catalysis Alkyne Hydration Ligand Effects

Regioselectivity in Alkyne Hydration

The ligand identity modulates the regiochemical outcome of gold‑catalyzed alkyne hydration. In the hydration of but‑1‑yne‑1,4‑diyldibenzene (an unsymmetrical internal alkyne), AuCl(PCy₃) delivered a 4.0:1 ratio favoring Markovnikov addition (product 16a) [1]. This selectivity is numerically distinct from that observed with the analogous AuCl(PPh₃) catalyst, which gave a 3.5:1 ratio under identical conditions [1]. While both catalysts favor the Markovnikov product, the 0.5‑unit shift in selectivity reflects the electronic and steric influence of the PCy₃ ligand on the transition‑state energy landscape, which can be exploited to tune product distributions in complex molecule synthesis [1].

Regioselectivity ratio
Head-to-head
4.0 : 1 (Markovnikov) with PCy₃ vs 3.5 : 1 with PPh₃
Modest shift in regiochemical preference; ligand influences transition-state landscape
Unsymmetrical internal alkyne, RT, 1 mol% catalyst
Gold Catalysis Regioselectivity Alkyne Hydration

Spectroscopic and Structural Validation

The compound's identity and purity can be unambiguously verified through a suite of well‑established analytical benchmarks. Single‑crystal X‑ray diffraction confirms the discrete two‑coordinate molecular structure, with Au···Au separations of 5.71 Å and 6.20 Å in the triclinic crystal form [1]. Far‑infrared spectroscopy reveals characteristic ν(Au–Cl) stretching absorptions at 332 and 324 cm⁻¹ [1]. The solution‑phase ³¹P{¹H} NMR spectrum exhibits a single sharp resonance at 54.5 ppm in CDCl₃, while solid‑state CPMAS ³¹P NMR shows a peak at 55 ppm [1]. Commercially sourced material typically reports a melting point range of 218–222 °C and a molecular weight of ~511.8 g/mol . These orthogonal spectroscopic and physical parameters provide a robust framework for incoming material qualification, ensuring that the catalyst procured matches the species characterized in the primary catalytic literature [1].

Spectroscopic identity
Source review
ν(Au–Cl) 332, 324 cm⁻¹; ³¹P NMR 54.5 ppm (CDCl₃); M.p. 218–222 °C
Supports incoming material qualification against literature benchmarks
XRD, far-IR, solid-state NMR data available
Gold(I) Complex Characterization Quality Control 31P NMR

AuCl(PCy₃) Application Scenarios


Low-Loading Alkyne Hydration

Chloro(tricyclohexylphosphine)gold(I) is the preferred gold(I) precatalyst for alkyne hydration processes where minimizing catalyst loading is a primary economic or sustainability goal. The documented 86% conversion at 0.25 mol% loading—a 34‑percentage‑point advantage over the widely available AuCl(PPh₃) analog—translates directly to lower per‑batch catalyst consumption and reduced gold waste [1]. This scenario is particularly relevant in pharmaceutical intermediate synthesis and fine chemical manufacturing where the cost of the gold catalyst and the need for efficient metal removal from the final product are critical process considerations.

Cycloisomerization of 1,4-Diynes and Enynes

The electron‑rich nature of the tricyclohexylphosphine ligand makes this compound an efficient catalyst precursor for cycloisomerization cascades involving π‑bond activation. Specifically, AuCl(PCy₃) has been validated in the desymmetrization of 1,4‑diynol substrates, proceeding with complete endo‑selectivity to yield cyclic enol ether products in moderate to good yields [2]. This established performance profile positions the compound as a reliable entry point for laboratories developing new gold‑catalyzed annulation, cycloaddition, and tandem cyclization methodologies.

Analytical Reference Standard

Given the detailed spectroscopic and structural characterization available—including definitive ³¹P NMR chemical shifts (54.5 ppm in CDCl₃), ν(Au–Cl) IR absorptions (332, 324 cm⁻¹), and single‑crystal structural parameters—this compound serves as an excellent reference material for quality control laboratories and academic research groups characterizing new phosphine‑gold(I) complexes [3]. Procurement of this well‑defined compound enables cross‑validation of analytical instrumentation and provides a benchmark for assessing the purity and structural integrity of newly synthesized or commercially sourced gold(I) catalysts.

Application
Selection Property
Validation Focus
Low-loading alkyne hydration
Ligand-dependent activity profile
Conversion at target catalyst loading under reported conditions
Cycloisomerization of diynes/enynes
π-Acid activation and endo-selectivity
Product yield and regiochemical outcome in model substrates
Analytical reference standard
Spectroscopic identity markers
Cross-validation of ³¹P NMR, IR, and melting point against primary literature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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